molecular formula C20H18ClN3O5S B11378360 2-(benzylsulfonyl)-5-chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11378360
M. Wt: 447.9 g/mol
InChI Key: NXOUZNMFWCGDJJ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,4-dimethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, a dimethoxyphenyl group, a phenylmethanesulfonyl group, and a carboxamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced using a suitable nucleophile.

    Addition of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group can be added through a sulfonylation reaction using reagents like methanesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,4-dimethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-(2,4-dimethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,4-dimethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity, which can disrupt various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2,4-dimethoxyphenyl)pentanamide
  • 5-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)pentanamide
  • 5-Chloro-N-(2,4-dimethoxyphenyl)-2-methoxyaniline

Uniqueness

5-Chloro-N-(2,4-dimethoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidine core, coupled with the chloro, dimethoxyphenyl, phenylmethanesulfonyl, and carboxamide groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(2,4-dimethoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O5S/c1-28-14-8-9-16(17(10-14)29-2)23-19(25)18-15(21)11-22-20(24-18)30(26,27)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

NXOUZNMFWCGDJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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